Ethyl 3,6-dibromopicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

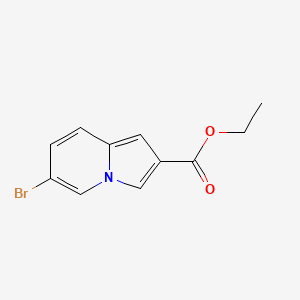

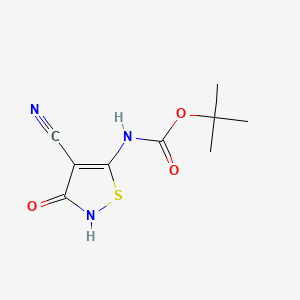

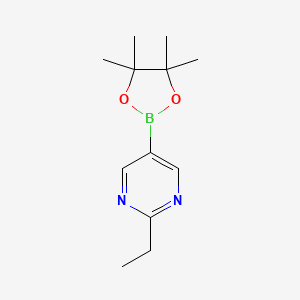

Ethyl 3,6-dibromopicolinate is a chemical compound with the molecular formula C8H7Br2NO2 . It has a molecular weight of 308.95 g/mol . The IUPAC name for this compound is ethyl 3,6-dibromopyridine-2-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 3,6-dibromopicolinate isInChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=C(C=CC(=N1)Br)Br . Physical And Chemical Properties Analysis

Ethyl 3,6-dibromopicolinate has a number of computed properties. It has a molecular weight of 308.95 g/mol . It has a XLogP3-AA value of 3.1 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 3 rotatable bonds . Its exact mass is 308.88230 g/mol and its monoisotopic mass is 306.88435 g/mol . Its topological polar surface area is 39.2 Ų . It has 13 heavy atoms . Its complexity is 189 .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Advanced Synthesis Techniques : Research into the synthesis and characterization of novel compounds, such as the development of quinazolinone-based derivatives with potential anticancer activity, involves complex halogenated intermediates similar to ethyl 3,6-dibromopicolinate. These methodologies often aim at targeting specific biological pathways or creating materials with unique properties (Riadi et al., 2021).

- Chemical Transformations and Applications : The exploration of novel precursors for the synthesis of complex heterocyclic structures, such as N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, highlights the versatility of ethyl esters and halogenated compounds in facilitating diverse chemical transformations (Thakur et al., 2015).

Biological Evaluation and Potential Therapeutic Applications

- Anticancer Properties : Studies on bromophenol derivatives, including those with modifications on the ethyl group, have demonstrated effective inhibitory activities against various cancer cell lines, showcasing the potential of halogenated compounds in medicinal chemistry (Boztaş et al., 2019).

- Bioactive Compound Synthesis : Research into the synthesis of bioactive molecules, such as those involving ethyl 2-methyl-2,3-butadienoate for the creation of functionalized tetrahydropyridines, reflects the broader applicability of ethyl and brominated compounds in developing therapeutic agents (Zhu et al., 2003).

Material Science and Novel Materials

- Polymeric Materials : Investigations into the hydrodynamic properties and characteristics of poly(2-oxazoline)s, for example, offer insights into the potential use of ethyl 3,6-dibromopicolinate in the synthesis of polymers with specific applications in the pharmaceutical and biomedical industries (Grube et al., 2018).

Safety and Hazards

properties

IUPAC Name |

ethyl 3,6-dibromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFJOCLGVVDZFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673268 |

Source

|

| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,6-dibromopicolinate | |

CAS RN |

1214375-85-5 |

Source

|

| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene](/img/structure/B596792.png)

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)